molecular formula C20H17NO4 B5701305 (4E)-4-(2,5-dimethoxybenzylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one CAS No. 5842-85-3

(4E)-4-(2,5-dimethoxybenzylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one

Cat. No.: B5701305
CAS No.: 5842-85-3
M. Wt: 335.4 g/mol
InChI Key: CRDWNYUVBBQHNN-LQQMTZPVSA-N
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Description

(4E)-4-(2,5-Dimethoxybenzylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one (CAS: 5842-85-3) is an oxazolone derivative featuring a 2,5-dimethoxy-substituted benzylidene group and a styryl (E-2-phenylethenyl) moiety attached to the oxazolone core (MF: C₂₀H₁₇NO₄; MW: 335.35) . The compound’s extended π-conjugation system, derived from the E-configuration of both substituents, enhances its electronic and optical properties, making it relevant for applications in organic electronics and nonlinear optics .

Synthesis: The compound is synthesized via condensation reactions involving aromatic aldehydes, acetic acid, and acetic anhydride under reflux conditions, a method common to oxazolone derivatives (e.g., 70°C for 40 minutes) .

Properties

IUPAC Name

(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-23-16-9-10-18(24-2)15(12-16)13-17-20(22)25-19(21-17)11-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b11-8+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDWNYUVBBQHNN-LQQMTZPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357744
Record name AC1LHPPL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5842-85-3
Record name AC1LHPPL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(2,5-dimethoxybenzylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to form the oxazol-5(4H)-one ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(2,5-dimethoxybenzylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-4-(2,5-dimethoxybenzylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-4-(2,5-dimethoxybenzylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Structural and Substituent Effects

Oxazolones are characterized by a five-membered ring containing oxygen and nitrogen. Key structural variations arise from substituents on the benzylidene and oxazolone moieties:

Compound Substituents Key Features
Target Compound 2,5-Dimethoxybenzylidene; E-styryl Extended conjugation, electron-donating methoxy groups enhance π-delocalization .
(E)-4-(2,5-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one 2,5-Dimethoxybenzylidene; phenyl Reduced conjugation compared to styryl; phenyl limits electron mobility.
2-Methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one Thiophene; methyl Thiophene introduces sulfur-based π-systems; smaller dihedral angles (2.65–4.55°) improve coplanarity.
4-(4-Dimethylaminobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one 4-Dimethylaminobenzylidene Strong electron-donating dimethylamino group increases charge transfer efficiency.
4-(3-Nitrobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one 3-Nitrobenzylidene; 4-chlorophenyl Electron-withdrawing nitro and chloro groups reduce π-delocalization.

Key Observations :

  • Electron-donating groups (e.g., methoxy, dimethylamino) enhance π-electron delocalization, improving nonlinear optical (NLO) properties .
  • Styryl vs.
  • Thiophene incorporation (e.g., ) introduces heteroaromaticity, altering electronic properties and intermolecular interactions .

Spectral and Optical Properties

FTIR and UV-Vis :

  • The target compound exhibits characteristic peaks for C=O (oxazolone, ~1730 cm⁻¹), C=N (~1639 cm⁻¹), and aromatic C=C (~1570 cm⁻¹) .
  • UV-Vis absorption maxima (e.g., ~352 nm in ethanol) are redshifted compared to simpler derivatives (e.g., 4-methoxybenzylidene analogs at ~280 nm) due to extended conjugation .

Second Harmonic Generation (SHG) :

  • Oxazolones with electron-donating substituents (e.g., 4-benzylidene-2-phenyl) show higher SHG efficiencies than those with electron-withdrawing groups (e.g., 3,4-dimethoxybenzylidene) .
  • The target compound’s 2,5-dimethoxy groups likely enhance SHG by promoting asymmetric molecular packing and π-π stacking .

Crystal Packing and Intermolecular Interactions

  • Target Compound : Single-crystal X-ray studies (e.g., Asiri & Ng, 2009) reveal planar geometry with intermolecular C–H···O hydrogen bonds and π-π stacking (e.g., benzylidene-to-oxazolone interactions) .
  • Comparisons: Thiophene-containing analogs () exhibit C–H···S and π-π interactions between thiophene and oxazolone rings, stabilizing noncentrosymmetric packing . Nitro-substituted derivatives () show weaker π-stacking due to steric hindrance from bulky groups .

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